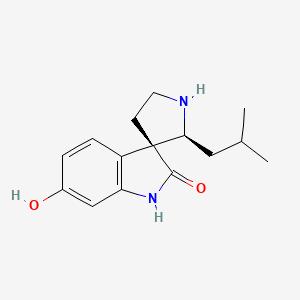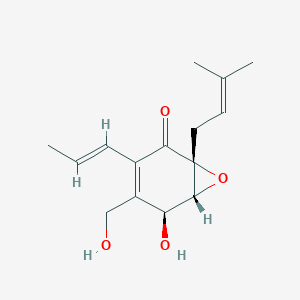
Jesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jesterone is a natural product found in Pestalotiopsis jesteri with data available.
Applications De Recherche Scientifique
Antifungal Properties
Jesterone, a compound isolated from the endophytic fungus Pestalotiopsis jesteri, exhibits notable antifungal properties, particularly against oomycetous fungi, which are among the most pathogenic plant disease-causing fungi (Li & Strobel, 2001).
Synthetic and Chemical Studies
The total synthesis of jesterone has been accomplished, highlighting its chemical significance and potential for further biological applications (Mehta & Pan, 2004). This synthetic approach is essential for exploring the chemical diversity of jesterone and related molecules for various applications, including potential pharmaceutical uses (Hu et al., 2001).
Biological Activities
Jesterone and its derivatives, like jesterone dimer, have been studied for their potential in inhibiting the activation of transcription factors involved in cell growth and apoptosis, which is crucial in the context of chronic inflammatory diseases and cancer (Liang et al., 2003).
Applications in Medical Research
While not directly related to jesterone, studies on related compounds such as dehydroepiandrosterone (DHEA) and aldosterone have implications for understanding the broader spectrum of biological activities of steroidal compounds. These studies shed light on potential applications in areas such as immune function modulation, heart failure treatment, and viral infection responses (Casson et al., 1993; Pitt et al., 1999; Chang et al., 2005).
Propriétés
Nom du produit |
Jesterone |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(1R,5S,6R)-5-hydroxy-4-(hydroxymethyl)-1-(3-methylbut-2-enyl)-3-[(E)-prop-1-enyl]-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C15H20O4/c1-4-5-10-11(8-16)12(17)14-15(19-14,13(10)18)7-6-9(2)3/h4-6,12,14,16-17H,7-8H2,1-3H3/b5-4+/t12-,14+,15-/m0/s1 |
Clé InChI |
IIGGBGHNVOFBQW-ZQUADUEKSA-N |
SMILES isomérique |
C/C=C/C1=C([C@@H]([C@@H]2[C@](C1=O)(O2)CC=C(C)C)O)CO |
SMILES canonique |
CC=CC1=C(C(C2C(C1=O)(O2)CC=C(C)C)O)CO |
Synonymes |
jesterone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-1-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalen-2-ol](/img/structure/B1251318.png)
![N-[cis-2-(2-Hydroxy-3-acetyl-6-methoxy-phenyl)cyclopropyl]-N'-(5-Chloro-2-pyridinyl)-thiourea](/img/structure/B1251321.png)
![1,3-Butanediamine, N1-[4-[(3-aminopropyl)amino]butyl]-](/img/structure/B1251323.png)
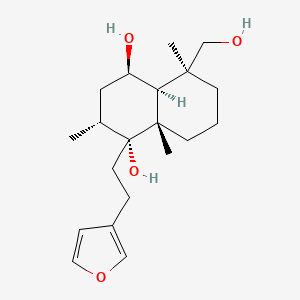
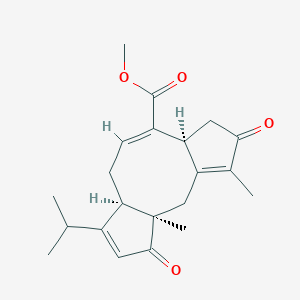
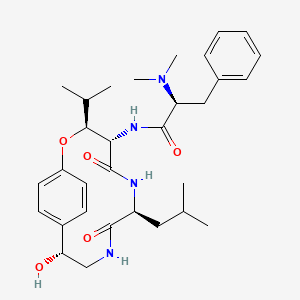
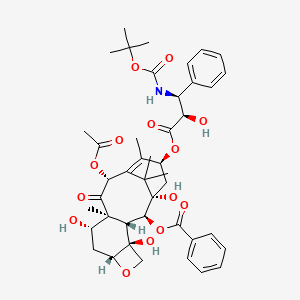
![methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1251328.png)
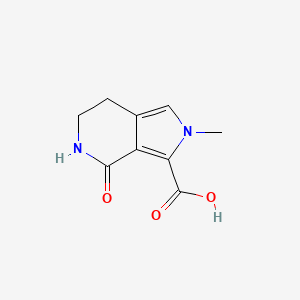
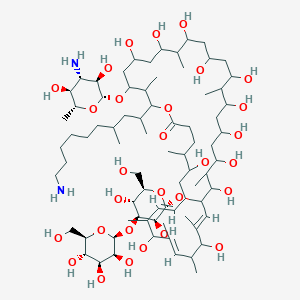
![1-[(4-Azido-3-iodophenyl)methyl]-4-(2-benzhydryloxyethyl)piperidine](/img/structure/B1251335.png)
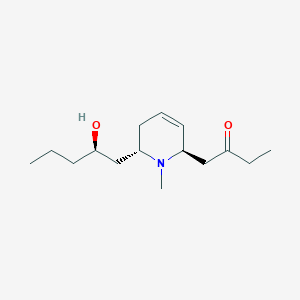
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1251337.png)
